molecular formula C16H16O3 B1598593 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 667412-91-1

4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No. B1598593
M. Wt: 256.3 g/mol
InChI Key: ZZMWKNVFFAVZJQ-UHFFFAOYSA-N
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Description

“4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde” is 1S/C16H16O3/c1-12-4-3-5-14 (8-12)11-19-16-9-13 (10-17)6-7-15 (16)18-2/h3-10H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of

Scientific Research Applications

Oxidation Reactions and Catalysis

  • Oxidation of Methoxy Substituted Benzyl Derivatives : The study by Lai, Lepage, & Lee (2002) explored the oxidation of methoxy substituted benzyl phenyl sulfides, leading to the formation of methoxy substituted benzyl derivatives and benzaldehydes. This indicates the potential of 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde in oxidation reactions and its reactivity with various oxidants.

Photocatalytic Oxidation

  • Selective Photocatalytic Oxidation : Higashimoto et al. (2009) demonstrated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes under O2 atmosphere using TiO2 photocatalyst. This suggests that similar photocatalytic oxidation processes could be applied to 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde for selective transformations (Higashimoto et al., 2009).

Regioselective Protection

  • Regioselective Protection of Hydroxyl Group : Plourde & Spaetzel (2002) achieved the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, indicating the potential for selective chemical modification in similar compounds like 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde (Plourde & Spaetzel, 2002).

Solid Phase Organic Synthesis

  • Linkers for Solid Phase Organic Synthesis : Swayze (1997) investigated benzaldehyde derivatives for use as linkers in solid phase organic synthesis. This suggests the applicability of 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde in synthesizing complex organic molecules (Swayze, 1997).

Optical Properties in Synthesis

  • Synthesis and Optical Properties : Barberis & Mikroyannidis (2006) studied the synthesis and optical properties of aluminum and zinc quinolates using substituted benzaldehyde derivatives. This highlights the potential of 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde in the synthesis of materials with specific optical properties (Barberis & Mikroyannidis, 2006).

Oxidative Debenzylation

  • Oxidative Debenzylation of Esters : Yoo, Hye, & Kyu (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, indicating the potential of 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde in protective group chemistry (Yoo, Hye, & Kyu, 1990).

Photoinduced Oxidation

  • Photoinduced One-Electron Oxidation : Bettoni et al. (2015) explored the photo-oxidation of methoxybenzyl methyl sulfides, leading to the formation of corresponding benzaldehydes. This could be relevant to the behavior of 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde under similar conditions (Bettoni et al., 2015).

properties

IUPAC Name

4-methoxy-3-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-3-5-14(8-12)11-19-16-9-13(10-17)6-7-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWKNVFFAVZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397466
Record name 4-methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde

CAS RN

667412-91-1
Record name 4-Methoxy-3-[(3-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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